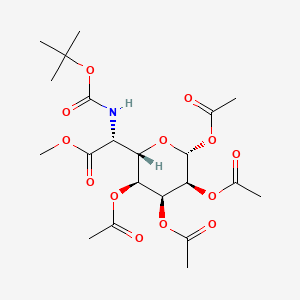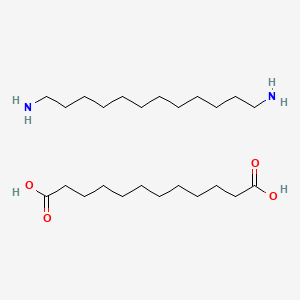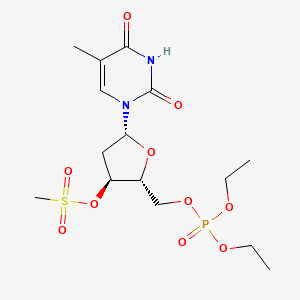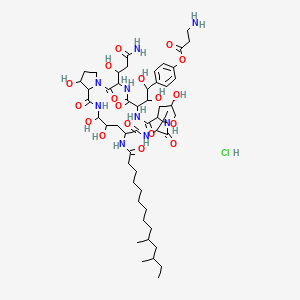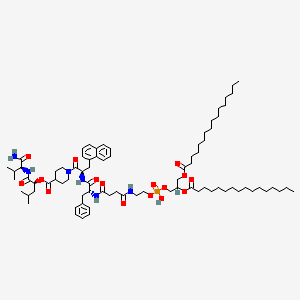
Peptide 7172
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Peptide 7172 is synthesized through the hydrolysis of collagen, which involves breaking down the collagen protein into smaller peptide fragments. This process can be carried out using various methods, including enzymatic hydrolysis, acid hydrolysis, and alkaline hydrolysis. Enzymatic hydrolysis is often preferred due to its specificity and ability to produce peptides with desired properties .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrolysis of collagen-rich materials such as animal hides and bones. The hydrolysis process is optimized to ensure maximum yield and purity of the peptide. The resulting peptide is then purified and concentrated using techniques such as ultrafiltration and spray drying .
化学反应分析
Types of Reactions
Peptide 7172 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized amino acids, while reduction can result in the formation of reduced amino acids .
科学研究应用
Peptide 7172 has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.
Biology: It is used in studies related to protein structure and function.
Industry: It is used in the production of bioactive peptides and other high-value products .
作用机制
Peptide 7172 exerts its effects through various molecular targets and pathways. It interacts with specific receptors on the cell surface, leading to the activation of intracellular signaling pathways. These pathways regulate various cellular processes, including gene expression, protein synthesis, and cell proliferation. The exact mechanism of action depends on the specific application and context in which the peptide is used .
相似化合物的比较
Peptide 7172 is unique compared to other similar compounds due to its specific amino acid composition and its ability to enhance the production of undecylprodigiosin. Similar compounds include other collagen peptides and bioactive peptides derived from different sources. this compound stands out due to its superior performance in specific applications, such as antibiotic production .
List of Similar Compounds
- Collagen peptides from other sources
- Bioactive peptides derived from plant biomass
- Synthetic peptides with similar amino acid sequences .
属性
CAS 编号 |
159440-07-0 |
|---|---|
分子式 |
C80H127N6O16P |
分子量 |
1459.9 g/mol |
IUPAC 名称 |
[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2R)-2-[[4-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-naphthalen-1-ylpropanoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C80H127N6O16P/c1-7-9-11-13-15-17-19-21-23-25-27-29-34-45-73(89)98-58-66(101-74(90)46-35-30-28-26-24-22-20-18-16-14-12-10-8-2)59-100-103(96,97)99-54-51-82-71(87)47-48-72(88)83-68(56-62-39-32-31-33-40-62)77(92)84-69(57-65-43-38-42-63-41-36-37-44-67(63)65)79(94)86-52-49-64(50-53-86)80(95)102-70(55-60(3)4)78(93)85-75(61(5)6)76(81)91/h31-33,36-44,60-61,64,66,68-70,75H,7-30,34-35,45-59H2,1-6H3,(H2,81,91)(H,82,87)(H,83,88)(H,84,92)(H,85,93)(H,96,97)/t66?,68-,69-,70+,75+/m1/s1 |
InChI 键 |
OYVFOBHYQBAHFL-VNUODVNLSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC3=CC=CC=C32)C(=O)N4CCC(CC4)C(=O)O[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)OC(=O)CCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC3=CC=CC=C32)C(=O)N4CCC(CC4)C(=O)OC(CC(C)C)C(=O)NC(C(C)C)C(=O)N)OC(=O)CCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine](/img/structure/B12793804.png)
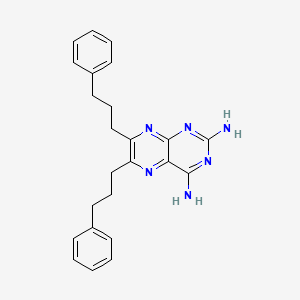
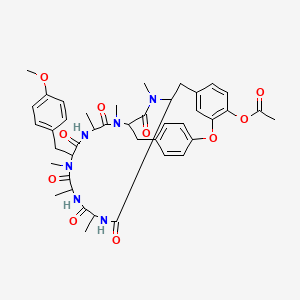
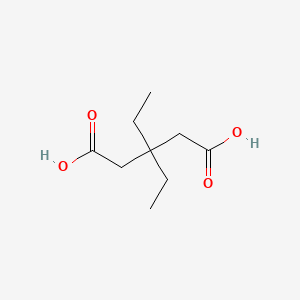
![Tris{2-[2-(2-hydroxyethoxy)ethoxy]ethyl} phosphate](/img/structure/B12793820.png)
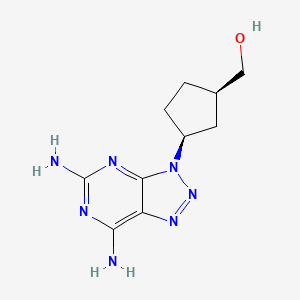
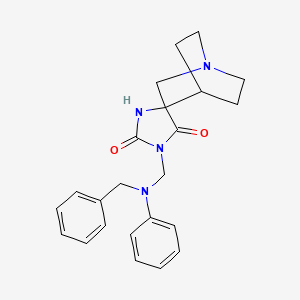

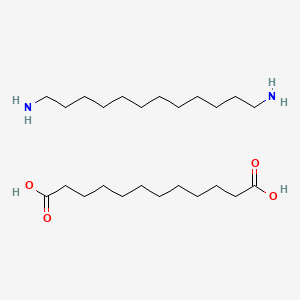
![pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione](/img/structure/B12793860.png)
